RG108

描述

准备方法

合成路线和反应条件: RG108 的合成涉及 L-色氨酸与邻苯二甲酸酐的反应。该过程通常包括以下步骤:

缩合反应: 在合适的溶剂(如乙酸或二甲基甲酰胺 (DMF))存在下,L-色氨酸与邻苯二甲酸酐反应。

加热: 加热反应混合物以促进 N-邻苯二甲酰基-L-色氨酸化合物的形成。

工业生产方法: 虽然 this compound 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件、溶剂使用和纯化技术,以确保化合物的高产率和纯度 .

化学反应分析

反应类型: RG108 主要经历与其作为 DNA 甲基转移酶抑制剂的作用相关的反应。这些反应包括:

与 DNA 甲基转移酶结合: This compound 直接与 DNA 甲基转移酶的活性位点结合,抑制其活性.

表观遗传调控: 通过抑制 DNA 甲基转移酶,this compound 诱导基因组 DNA 去甲基化,从而导致表观遗传沉默基因的重新激活.

常用试剂和条件:

试剂: L-色氨酸、邻苯二甲酸酐、乙酸、二甲基甲酰胺 (DMF)。

主要形成的产物: this compound 合成的主要产物是 N-邻苯二甲酰基-L-色氨酸。在生物系统中,this compound 诱导 DNA 去甲基化,导致肿瘤抑制基因和其他表观遗传沉默基因的重新激活 .

科学研究应用

RG108 具有广泛的科学研究应用,包括但不限于:

作用机制

RG108 通过直接与 DNA 甲基转移酶的活性位点结合发挥作用,从而抑制其活性。这种抑制阻止了 DNA 中胞嘧啶残基的甲基化,导致基因组 DNA 去甲基化 . 去甲基化过程导致表观遗传沉默基因的重新激活,包括肿瘤抑制基因 . This compound 特别针对 DNA 甲基转移酶 1 (DNMT1),它在 DNA 复制过程中维持 DNA 甲基化模式中起着至关重要的作用 .

相似化合物的比较

RG108 因其非核苷结构和特定的作用机制而成为 DNA 甲基转移酶抑制剂中的独特物质。类似的化合物包括:

5-氮胞苷: 一种核苷类似物,它整合到 DNA 和 RNA 中,导致 DNA 甲基转移酶的抑制和随后的 DNA 去甲基化.

This compound 的非核苷结构使其能够抑制 DNA 甲基转移酶而不引起共价酶捕获,使其成为研究表观遗传修饰和潜在治疗应用的宝贵工具 .

生物活性

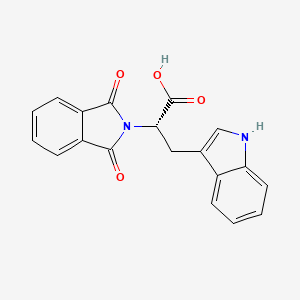

RG108, chemically known as 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl) propanoic acid, is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It has garnered attention for its potential therapeutic applications in epigenetic modulation, particularly in enhancing stem cell potency and reactivating silenced tumor suppressor genes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and implications for therapeutic use.

This compound functions primarily by inhibiting the activity of DNMTs, enzymes responsible for adding methyl groups to DNA. This methylation typically suppresses gene expression, particularly of tumor suppressor genes. By blocking DNMTs, this compound leads to a decrease in global DNA methylation levels and promotes the expression of genes associated with pluripotency and differentiation.

Effects on Stem Cells

Case Study: Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)

A study investigated the effects of this compound on hBMSCs, focusing on its ability to enhance markers associated with stemness. The cells were treated with this compound at concentrations ranging from 50 μM to 1.6 mM over seven days. Key findings included:

- Cell Viability and Apoptosis : this compound did not adversely affect cell viability or induce apoptosis at 50 μM.

- DNMT Activity : A significant reduction in DNMT activity (75% decrease) was observed alongside a 42% reduction in global DNA methylation levels.

- Gene Expression : The expression of pluripotency markers NANOG and OCT4 was significantly upregulated, indicating that this compound effectively promotes an epigenetic shift towards a more stem-like state in hBMSCs .

| Concentration (μM) | DNMT Activity Reduction (%) | Global Methylation Reduction (%) | NANOG Expression Change (%) | OCT4 Expression Change (%) |

|---|---|---|---|---|

| 50 | 75 | 42 | Significant Upregulation | Significant Upregulation |

| 100 | Not reported | Not reported | Not reported | Not reported |

| 400 | Not reported | Not reported | Not reported | Not reported |

Impact on Memory and Learning

In addition to its effects on stem cells, this compound has been studied for its impact on memory and learning. In a recent experiment involving snails, this compound administration resulted in impaired long-term memory (LTM). However, this impairment was reversible, suggesting that the compound's effects on memory may be temporary and dependent on dosage and timing .

Experimental Findings

- Memory Testing : Snails injected with this compound exhibited significantly lower withdrawal responses compared to control groups, indicating impaired memory retention.

- Reversibility : The impairment in memory was reversible within a specified timeframe post-treatment.

Applications in Cancer Research

This compound has shown promise in cancer research by reactivating epigenetically silenced tumor suppressor genes in various human cancer cell lines. This reactivation occurs without detectable toxicity to the cells. The compound enhances the efficiency of induced pluripotent stem cell (iPS) generation, making it a valuable tool in regenerative medicine and cancer therapy .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity across different studies:

属性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。